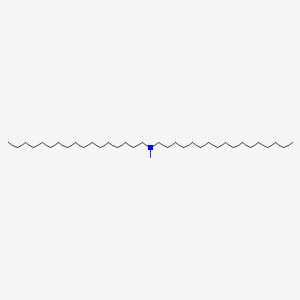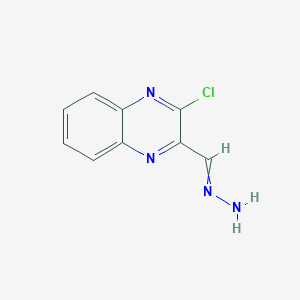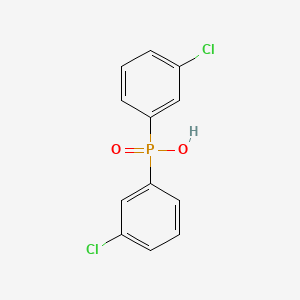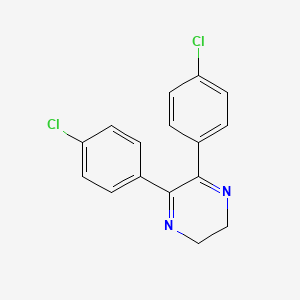
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is a heterocyclic compound characterized by the presence of two chlorine-substituted phenyl groups attached to a dihydropyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired dihydropyrazine compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction temperature is maintained around 80-100°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazine derivative.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is the corresponding pyrazine derivative.
Reduction: The major product is the fully saturated pyrazine ring.
Substitution: The major products are the substituted phenyl derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism by which 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine exerts its effects is primarily through interaction with cellular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it is believed to interfere with specific signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
- 5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-fluorophenyl)-2,3-dihydropyrazine
- 5,6-Bis(4-bromophenyl)-2,3-dihydropyrazine
Uniqueness
5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is unique due to the presence of chlorine atoms, which enhance its reactivity and potential biological activity. The chlorine atoms also contribute to the compound’s stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
92405-76-0 |
|---|---|
分子式 |
C16H12Cl2N2 |
分子量 |
303.2 g/mol |
IUPAC 名称 |
5,6-bis(4-chlorophenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C16H12Cl2N2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI 键 |
RIAFQYPVFUTTRH-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


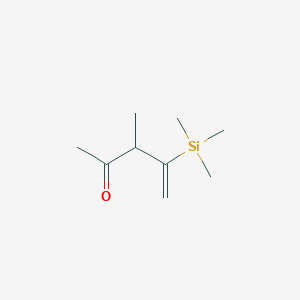
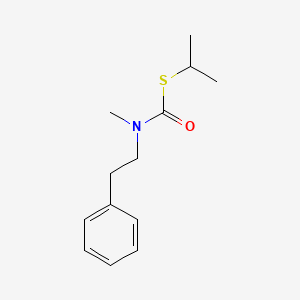

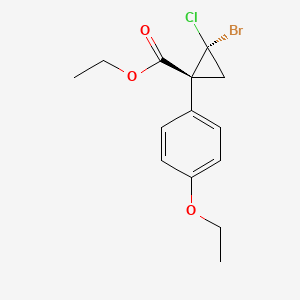
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)

![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
